N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that has garnered attention in various fields of scientific research
Mechanism of Action
Target of Action
The primary targets of this compound are pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are responsible for a variety of infections in humans, and inhibiting their growth can help in the treatment of these infections.
Mode of Action
The compound interacts with its targets by inhibiting the formation of bacterial biofilms . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances, making them more resistant to antibiotics. By inhibiting biofilm formation, the compound disrupts the protective environment of the bacteria, making them more susceptible to antibiotic treatment.
Biochemical Pathways
It is known that the compound’s antibacterial activity is related to its ability to inhibit biofilm formation . This suggests that it may interfere with the signaling pathways that regulate biofilm formation in bacteria.
Pharmacokinetics
Similar compounds with a sulfonamide moiety are known to be absorbed from the gastrointestinal tract and metabolized in the liver . The inactive compounds are then excreted through bile or feces .
Result of Action
The result of the compound’s action is the inhibition of bacterial biofilm growth. In particular, it has been found to be an effective inhibitor of biofilm formation in Escherichia coli and Bacillus subtilis . This leads to a decrease in the bacteria’s resistance to antibiotics, making them more susceptible to treatment.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to inhibit carbonic anhydrase , an enzyme that plays a crucial role in many physiological processes. The inhibition of this enzyme can lead to a variety of effects, including changes in pH balance and electrolyte levels in the body .
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps. One common route starts with the preparation of the dihydrobenzo[b][1,4]dioxin-6-amine, which is then reacted with various reagents to form the oxadiazole ring. The final step involves the acylation of the oxadiazole intermediate to yield the target compound .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and dihydrobenzo[b][1,4]dioxin-containing molecules. Examples include:
- 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
- 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine .
Uniqueness
What sets N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide apart is its unique combination of the dihydrobenzo[b][1,4]dioxin and oxadiazole moieties. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-7(16)13-12-15-14-11(19-12)8-2-3-9-10(6-8)18-5-4-17-9/h2-3,6H,4-5H2,1H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFNIWCROYLXAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.